![molecular formula C18H14BrNO5 B2766557 2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione CAS No. 329701-43-1](/img/structure/B2766557.png)
2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione” is a derivative of 4-Bromo-2,5-dimethoxyphenethylamine, also known as 2C-B . 2C-B is a synthetic drug with hallucinogenic activity similar to LSD, mescaline, and psilocybin . It belongs to the class of organic compounds known as dimethoxybenzenes .
Applications De Recherche Scientifique
Crystal Structure and Molecular Interactions
Research on related compounds like 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione has focused on their crystal structure and molecular interactions. For example, one study detailed the planarity and orientation of the phenyl group and the isoindole-1,3(2H)-dione group within the molecule, highlighting weak C—H...O interactions that link molecules in a zigzag chain and C—H...π interactions between groups within the structure (Tariq et al., 2010). This suggests that compounds with isoindole-1,3-dione structures can form specific molecular arrangements and interactions that could be of interest in materials science, for the development of molecular crystals, or in drug design where specific molecular orientations are crucial.
Synthesis and Chemical Reactions
Another area of research explores the synthesis pathways and chemical reactions of isoindole-1,3-dione derivatives. For example, Claessens et al. (2008) discussed a synthesis method for benzo[f]isoindole-4,9-diones starting from specific reactants, demonstrating the versatility of isoindole-1,3-dione derivatives in chemical synthesis (Claessens et al., 2008). Such studies underscore the potential of isoindole-1,3-dione derivatives in synthetic chemistry, offering pathways to novel compounds with diverse applications.
Biological Activities and Applications
Certain isoindole-1,3-dione derivatives have been examined for their biological activities. For instance, Andrade-Jorge et al. (2018) synthesized and evaluated 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as an AChE inhibitor, finding it to exhibit good inhibitory activity, which suggests potential applications in treating neurodegenerative diseases like Alzheimer’s (Andrade-Jorge et al., 2018). This highlights the relevance of isoindole-1,3-dione derivatives in pharmacological research, particularly in the search for new therapeutic agents.
Mécanisme D'action
2C-B acts as a selective partial agonist for 5-HT2A and 5-HT2C serotonin receptors . It enhances skin sensitivity and responsiveness to smells and tastes at low doses . The mechanism of action for the specific compound “2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione” is not mentioned in the sources .
Safety and Hazards
2C-B is a controlled substance in many countries due to its psychoactive properties . The toxicity of 2C-B is not fully known, although high doses may cause serious vasoconstriction of the extremities . The safety and hazards associated with “2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione” are not detailed in the sources .
Propriétés
IUPAC Name |
2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO5/c1-24-15-8-13(19)16(25-2)7-12(15)14(21)9-20-17(22)10-5-3-4-6-11(10)18(20)23/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROPGVFJFRRZJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CN2C(=O)C3=CC=CC=C3C2=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methoxy-1-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}piperidine](/img/structure/B2766476.png)
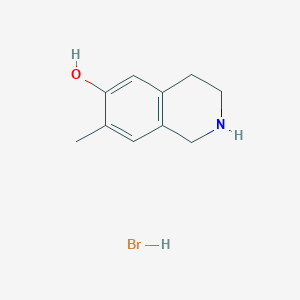
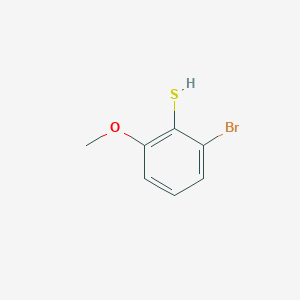
![3-(3-chlorophenyl)-N-[2-(furan-3-yl)ethyl]propanamide](/img/structure/B2766480.png)
![5-[(1-Phenylmethoxycarbonylpiperidin-2-yl)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2766483.png)
![4-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2766484.png)
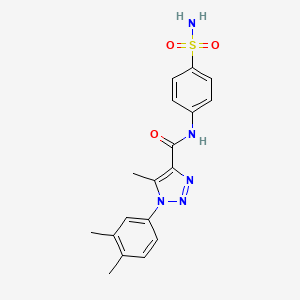
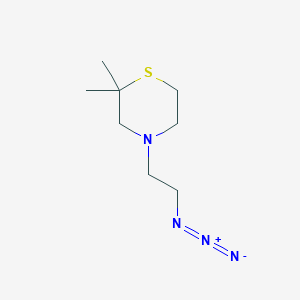
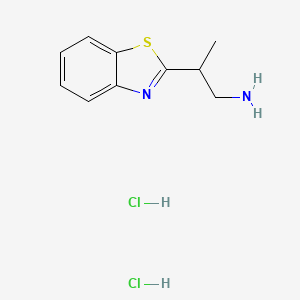

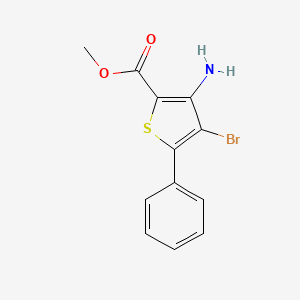
![N-(2,1,3-benzothiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2766492.png)
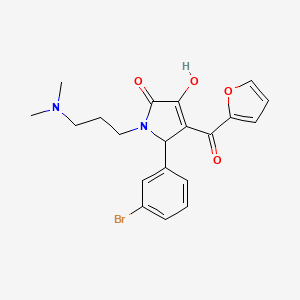
![2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide](/img/structure/B2766494.png)
